molecular formula C11H10O5 B14854478 [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid

[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B14854478
M. Wt: 222.19 g/mol
InChI Key: WCNAGQXRKLPEGW-UHFFFAOYSA-N
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Description

[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H10O5. It contains a formyl group, a methoxycarbonyl group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a methoxycarbonyl-substituted benzene derivative followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Probes: Utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine:

    Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in enzymes or proteins, altering their activity. The methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [3-Formylphenyl]acetic acid
  • [5-(Methoxycarbonyl)phenyl]acetic acid
  • [3-Formyl-4-(methoxycarbonyl)phenyl]acetic acid

Comparison:

  • Structural Differences: The position of the formyl and methoxycarbonyl groups varies among these compounds, affecting their chemical reactivity and physical properties.
  • Reactivity: [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid may exhibit unique reactivity patterns due to the specific positioning of its functional groups.
  • Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for specific research and industrial purposes.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(3-formyl-5-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C11H10O5/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

WCNAGQXRKLPEGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O

Origin of Product

United States

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